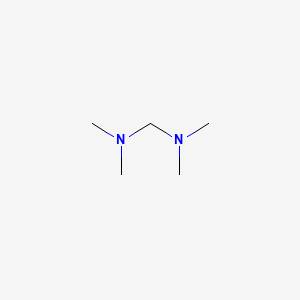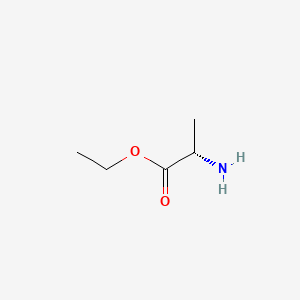
2,4-Dinitrodiphenylamine
Overview
Description
2,4-Dinitrodiphenylamine, also known as this compound, is an organic compound with the molecular formula C12H9N3O4. It is characterized by the presence of two nitro groups (-NO2) attached to a phenyl ring and an aniline moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
2,4-Dinitrodiphenylamine, also known as 2,4-Dinitro-N-phenylaniline, is primarily used as an anionic chromogenic chemosensor It’s known that the compound interacts with various anionic species .
Mode of Action
The compound’s mode of action is primarily through its interaction with anionic species. Solutions of this compound in dimethylsulfoxide (DMSO) are colorless but upon deprotonation they become red. Addition of various anionic species (HSO(4)(-), H(2)PO(4)(-), NO(3)(-), CN(-), CH(3)COO(-), F(-), Cl(-), Br(-), and I(-)) to solutions of the compound revealed that only CN(-), F(-), CH(3)COO(-) cause a color change .
Biochemical Pathways
It has been reported that the compound can be anaerobically metabolized in sediment-water batch enrichments inoculated with mud from the german north sea coast . This suggests that the compound may interact with certain biochemical pathways in anaerobic bacteria.
Pharmacokinetics
Its solubility in acetone suggests that it may be absorbed and distributed in organisms that come into contact with it .
Result of Action
The primary result of the action of this compound is its ability to act as an anionic chromogenic chemosensor. This means that it changes color in response to certain anionic species, which can be useful in various applications, such as environmental monitoring .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its ability to be metabolized under anaerobic conditions suggests that it may behave differently in environments with different oxygen levels . Furthermore, its interaction with various anionic species suggests that its action can be influenced by the chemical composition of its environment .
Biochemical Analysis
Biochemical Properties
2,4-Dinitro-N-phenylaniline plays a significant role in biochemical reactions due to its ability to form an efficient anionic chromogenic chemosensor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be anaerobically metabolized in sediment-water batch enrichments inoculated with mud from the German North Sea coast . This interaction suggests that 2,4-Dinitro-N-phenylaniline can be involved in redox reactions and may act as a substrate for specific enzymes that facilitate its reduction.
Cellular Effects
The effects of 2,4-Dinitro-N-phenylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with cellular proteins can lead to changes in the expression of genes involved in oxidative stress responses . Additionally, 2,4-Dinitro-N-phenylaniline can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 2,4-Dinitro-N-phenylaniline exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s nitro groups are particularly reactive, allowing it to participate in redox reactions that can modify the activity of target proteins . These interactions can result in the modulation of cellular processes and the alteration of metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitro-N-phenylaniline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dinitro-N-phenylaniline can be metabolized anaerobically, indicating that its stability may be compromised under certain conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including potential toxicity.
Dosage Effects in Animal Models
The effects of 2,4-Dinitro-N-phenylaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 2,4-Dinitro-N-phenylaniline have been associated with cytotoxicity and genotoxicity in various animal models . These effects highlight the importance of dosage considerations in the use of this compound.
Metabolic Pathways
2,4-Dinitro-N-phenylaniline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its reduction and subsequent metabolism. The compound’s nitro groups are reduced to amino groups, which can then participate in further biochemical reactions . These metabolic transformations can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2,4-Dinitro-N-phenylaniline within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can be affected by these interactions, impacting its overall activity and function . Understanding the transport mechanisms of 2,4-Dinitro-N-phenylaniline is crucial for elucidating its effects on cellular processes.
Subcellular Localization
2,4-Dinitro-N-phenylaniline’s subcellular localization plays a vital role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that 2,4-Dinitro-N-phenylaniline exerts its effects in the appropriate cellular context, influencing various biochemical pathways.
Preparation Methods
2,4-Dinitrodiphenylamine can be synthesized through several methods. One common synthetic route involves the condensation of aniline with 1-chloro-2,4-dinitrobenzene. The reaction typically occurs under basic conditions, often using sodium hydroxide as a base. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps for purification and isolation of the compound to ensure high purity and yield.
Chemical Reactions Analysis
2,4-Dinitrodiphenylamine undergoes various chemical reactions, including:
Reduction: The nitro groups in this compound can be reduced to amino groups (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic aromatic substitution reactions. For example, the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form different products.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dinitrodiphenylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments. The nitro groups in the compound can participate in electron-withdrawing interactions, affecting the chromophore properties of the resulting dyes.
Biology: The compound is studied for its potential use in biological assays and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet widely used in medicine.
Industry: It is used in the production of colorants for plastics and textiles
Comparison with Similar Compounds
2,4-Dinitrodiphenylamine can be compared with other similar compounds, such as:
2,4-Dinitroaniline: Similar in structure but lacks the phenyl group attached to the nitrogen atom.
4-Nitrodiphenylamine: Contains only one nitro group, making it less reactive in certain contexts.
2,4-Dinitrophenol: Similar nitro groups but attached to a phenol rather than an aniline moiety.
The uniqueness of this compound lies in its specific arrangement of nitro groups and the presence of both phenyl and aniline moieties, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
2,4-dinitro-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTVQEPJVKUMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061354 | |
| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | 2,4-Dinitrodiphenylamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
961-68-2 | |
| Record name | 2,4-Dinitrodiphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=961-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000961682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrodiphenylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,4-dinitro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dinitro-N-phenylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















